Cas no 1483078-98-3 (3,4-dihydro-2H-1-benzopyran-4-carboximidamide)
3,4-dihydro-2H-1-benzopyran-4-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-4-carboximidamide, 3,4-dihydro-
- 3,4-dihydro-2H-1-benzopyran-4-carboximidamide
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- MDL: MFCD21198064
- Inchi: 1S/C10H12N2O/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-4,8H,5-6H2,(H3,11,12)
- InChI Key: FBAXQQAIEXHLEJ-UHFFFAOYSA-N
- SMILES: C1OC2=CC=CC=C2C(C(N)=N)C1
3,4-dihydro-2H-1-benzopyran-4-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-264258-1g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 1g |
$914.0 | 2023-09-14 | ||
| Enamine | EN300-264258-5g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 5g |
$2650.0 | 2023-09-14 | ||
| Enamine | EN300-264258-10g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 10g |
$3929.0 | 2023-09-14 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044424-1g |
3,4-Dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 95% | 1g |
¥4494.0 | 2023-04-10 | |
| Ambeed | A1084106-1g |
3,4-Dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 95% | 1g |
$655.0 | 2024-04-23 | |
| Enamine | EN300-264258-0.05g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 95% | 0.05g |
$768.0 | 2024-06-18 | |
| Enamine | EN300-264258-0.1g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 95% | 0.1g |
$804.0 | 2024-06-18 | |
| Enamine | EN300-264258-0.25g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 95% | 0.25g |
$840.0 | 2024-06-18 | |
| Enamine | EN300-264258-0.5g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 95% | 0.5g |
$877.0 | 2024-06-18 | |
| Enamine | EN300-264258-1.0g |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide |
1483078-98-3 | 95% | 1.0g |
$914.0 | 2024-06-18 |
3,4-dihydro-2H-1-benzopyran-4-carboximidamide Suppliers
3,4-dihydro-2H-1-benzopyran-4-carboximidamide Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3,4-dihydro-2H-1-benzopyran-4-carboximidamide
Professional Introduction to Compound with CAS No. 1483078-98-3 and Product Name: 3,4-dihydro-2H-1-benzopyran-4-carboximidamide
The compound with the CAS number 1483078-98-3 and the product name 3,4-dihydro-2H-1-benzopyran-4-carboximidamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the benzopyran class, which is renowned for its diverse biological activities and potential therapeutic applications. The structural framework of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide incorporates a carboximidamide functional group, which is known to enhance the pharmacological properties of molecules by influencing their interactions with biological targets.
In recent years, there has been a growing interest in benzopyran derivatives due to their remarkable pharmacological profiles. These compounds have been extensively studied for their potential in treating various diseases, including neurological disorders, cancer, and inflammatory conditions. The 3,4-dihydro-2H-1-benzopyran-4-carboximidamide structure combines the stability of the benzopyran core with the reactivity of the carboximidamide moiety, making it an attractive scaffold for drug development. The presence of this functional group allows for selective binding to biological receptors, which is crucial for achieving high efficacy and minimal side effects.
One of the most compelling aspects of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide is its potential in modulating enzyme activity. Enzymes play a critical role in numerous biological pathways, and inhibiting or activating specific enzymes can lead to therapeutic benefits. The carboximidamide group in this compound can form hydrogen bonds and other non-covalent interactions with enzyme active sites, thereby modulating their activity. This property has been exploited in the development of enzyme inhibitors for treating conditions such as metabolic disorders and cancer.
Recent studies have highlighted the anti-cancer potential of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide derivatives. The benzopyran core is known to exhibit anti-proliferative effects by interfering with key signaling pathways involved in cell growth and survival. Specifically, this compound has shown promise in inhibiting tyrosine kinases, which are overexpressed in many cancer cells and contribute to uncontrolled cell division. The carboximidamide moiety further enhances its anti-cancer activity by promoting apoptosis (programmed cell death) in cancer cells while sparing healthy cells.
The pharmacokinetic properties of 3,4-dihydro-2H-1-benzopyran-4-carboximidamide are also worth mentioning. This compound exhibits good solubility in both water and organic solvents, which facilitates its formulation into various pharmaceutical forms. Additionally, its metabolic stability ensures that it remains active in the body long enough to exert its therapeutic effects. These properties make it a promising candidate for further development into a novel drug.
In conclusion, 3,4-dihydro-2H-1-benzopyran-4-carboximidamide (CAS No. 1483078-98-3) represents a significant advancement in medicinal chemistry. Its unique structural features and biological activities position it as a valuable tool for research into new therapeutic agents. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the development of innovative treatments for various diseases.
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